SYK Biochemical Potency: 13-Fold Greater Inhibition vs. Fostamatinib (R406) in Cell-Free Enzymatic Assays
TAK-659 inhibits recombinant SYK kinase with an IC50 of 3.2–4.3 nM in cell-free enzymatic assays [1][2]. This represents an approximately 13-fold greater biochemical potency than the active metabolite of fostamatinib (R406), which exhibits a SYK IC50 of 41 nM under comparable cell-free conditions . The compound is also approximately 2.4-fold more potent against SYK than entospletinib (IC50 = 7.7 nM) and approximately 10-fold more potent than cerdulatinib (SYK IC50 = 32 nM) . The SYK IC50 of TAK-659 places it among the most potent ATP-competitive SYK inhibitors reported in the peer-reviewed literature.
| Evidence Dimension | SYK enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.2 nM (Huck et al. 2014); IC50 = 4.3 nM (Yu et al. 2016) |
| Comparator Or Baseline | Fostamatinib/R406: IC50 = 41 nM; Entospletinib: IC50 = 7.7 nM; Cerdulatinib: IC50 = 32 nM |
| Quantified Difference | 12.8-fold more potent vs. R406; 2.4-fold vs. entospletinib; 10-fold vs. cerdulatinib |
| Conditions | Cell-free recombinant SYK enzymatic assay; ATP-competitive format |
Why This Matters
Higher biochemical potency at the primary target enables lower compound concentrations to achieve equivalent target engagement, which can expand the therapeutic window and reduce the probability of off-target pharmacology at higher dosing ranges.
- [1] Huck J, Brake R, Tirrell S, He H, Theisen M, Yu J, Zhang M, Balani S, Atienza J, Vincent P, Manfredi M, Zalevsky J, Kannan K. Antitumor activity of inhibiting SYK kinase with TAK-659, an investigational agent, in DLBCL models. J Clin Oncol. 2014;32(15_suppl):8580. View Source
- [2] Yu J, Huck J, Theisen M, He H, Tirrell S, Zhang M, Kannan K. Anti-tumor activity of TAK-659, a dual inhibitor of SYK and FLT-3 kinases, in AML models. J Clin Oncol. 2016;34(15_suppl):e14091. View Source
